molecular formula C7H9NO3S B13209643 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

Cat. No.: B13209643
M. Wt: 187.22 g/mol
InChI Key: SYFYDAYATRDJTN-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid (CAS 1783354-65-3) is a high-purity organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . This solid serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The thiazole core is a privileged structure in drug discovery, known for its diverse biological activities. This compound is primarily used in research as a precursor for the development of novel molecules with potential pharmacological properties. Thiazole derivatives are extensively investigated for their antimicrobial effects, particularly against Gram-positive bacteria . Researchers utilize this carboxylic acid to create hydrazide-hydrazone derivatives and other complex structures, exploring their mechanisms of action, which may include enzyme inhibition and interference with microbial metabolic pathways . The structural motifs accessible from this building block make it a critical reagent in the search for new agents to combat multidrug-resistant pathogens . It is also employed in material science and as a key intermediate in the synthesis of more complex, functionalized thiazoles for various applied research applications. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

4-ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO3S/c1-3-4-5(6(9)10)12-7(8-4)11-2/h3H2,1-2H3,(H,9,10)

InChI Key

SYFYDAYATRDJTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic Acid

General Synthetic Strategy for 1,3-Thiazole Derivatives

The synthesis of 1,3-thiazole derivatives typically involves:

  • Formation of the thiazole ring via cyclization of appropriate precursors such as α-haloketones with thiourea or thioacetamide.
  • Introduction of substituents at the 2- and 4-positions via alkylation or acylation.
  • Functional group transformations such as ester hydrolysis to yield the carboxylic acid.

Specific Methodologies Relevant to this compound

While direct literature on this exact compound is limited, closely related thiazole carboxylic acid derivatives have been prepared using the following approaches:

Cyclization Using α-Haloketones and Thioamide Precursors
  • Step 1: Preparation of α-haloketone intermediate, e.g., 2-chloroacetoacetic acid ethyl ester.
  • Step 2: Reaction of α-haloketone with thioacetamide or thiourea to form the thiazole ring.
  • Step 3: Introduction of substituents such as ethyl or methoxy groups by alkylation of hydroxyl or amino groups on aromatic precursors or directly on the thiazole ring.

For example, a patent (WO2012032528A2) describes the cyclization of thioacetamide with 2-chloroacetoacetic acid ethyl ester to form 4-methylthiazole-5-carboxylic acid ethyl esters, which can be alkylated further to introduce alkoxy groups.

Alkylation to Introduce the Methoxy Group
  • Alkylation of hydroxy-substituted thiazole intermediates with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions introduces the methoxy group at position 2.
  • For instance, alkylation of 2-hydroxythiazole derivatives with methyl bromide in the presence of potassium carbonate in polar aprotic solvents (e.g., DMF) is common.
Hydrolysis of Esters to Carboxylic Acid
  • The ethyl ester at position 5 is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol or THF) to yield the free carboxylic acid.
  • This step is typically carried out under reflux for several hours to ensure complete conversion.
Alternative Solid-Phase Synthesis Approaches
  • Solid-phase synthesis methods have been reported for 4-substituted thiazole-5-carboxylic acids using Merrifield resin and subsequent cyclization and functionalization steps.
  • These methods allow for the preparation of thiazole carboxylic acid derivatives via resin-bound intermediates, facilitating purification and combinatorial synthesis.

Detailed Synthetic Scheme (Hypothetical for this compound)

Step Reaction Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Preparation of α-haloketone Ethyl chloroacetate + ethyl bromide (alkylation) 2-chloro-3-ethylacetoacetate ester ~80-90 Alkylation to introduce ethyl group at C4
2 Cyclization with thioacetamide Thioacetamide, reflux in ethanol or DMF 4-ethylthiazole-5-carboxylic acid ethyl ester 70-85 Formation of thiazole ring
3 Alkylation of hydroxyl group Methyl iodide, K2CO3, DMF, 60-80 °C 2-methoxy-4-ethylthiazole-5-carboxylic acid ethyl ester 75-85 Introduction of methoxy group at C2
4 Hydrolysis of ester NaOH, EtOH/H2O, reflux This compound 80-95 Conversion to free acid

Note: This scheme is constructed based on analogous known procedures for thiazole derivatives.

Analytical Data and Purity Considerations

  • Purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), aiming for >98% purity.
  • Melting point determination confirms compound identity and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to verify substitution pattern, especially the presence of the ethyl and methoxy groups.
  • Infrared (IR) spectroscopy confirms functional groups such as carboxylic acid (broad OH stretch) and thiazole ring vibrations.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Solution-phase cyclization and alkylation α-Haloketone + thioacetamide cyclization, alkylation, ester hydrolysis High purity, scalable, avoids toxic cyanide Requires multiple steps, sensitive to conditions
Solid-phase synthesis Resin-bound intermediates, cyclization, acylation, cleavage Facilitates purification, combinatorial synthesis Lower yields, complex setup
Direct alkylation of thiazole derivatives Alkylation of hydroxythiazole intermediates Straightforward, efficient for methoxy introduction May require strong bases, risk of side reactions

Final Remarks

The preparation of This compound involves classical heterocyclic synthesis techniques including cyclization of α-haloketones with thioamide sources, followed by selective alkylation and ester hydrolysis. The methods emphasize safety, purity, and process economy. While direct literature on this exact compound is scarce, analogous procedures for related thiazole carboxylic acids provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazole-carboxylic acid derivatives vary widely based on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid 4-Ethyl, 2-Methoxy, 5-Carboxylic acid ~201.26 (calc.) Hypothesized: Enhanced lipophilicity, potential enzyme modulation -
4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid 4-Methyl, 2-Aminoalkyl, 5-Carboxylic acid - Antidiabetic activity; improves insulin sensitivity in diabetic rats
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-thiazole-5-carboxylic acid) 4-Methyl, 2-Aryl, 5-Carboxylic acid 316.37 Xanthine oxidase inhibitor (gout treatment)
2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid 4-Methyl, 2-Ethoxy, 5-Carboxylic acid 187.22 Increased lipophilicity vs. methoxy analogs
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid 4-Phenyl, 2-Methyl, 5-Carboxylic acid 218.25 Aromatic interactions; material science applications
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid 4-Chloro, 2-Dimethylamino, 5-Carboxylic acid - Electronic effects from chloro and amino groups

Key Observations:

  • Substituent Position: The placement of substituents (e.g., methyl at position 4 vs. phenyl at position 4) significantly alters electronic and steric profiles. For instance, 4-methylthiazole-5-carboxylic acid derivatives exhibit enzyme-binding specificity in bacterial studies, while positional isomers (e.g., 2-methylthiazole-4-carboxylic acid) show reduced activity .
  • Functional Groups: Methoxy (electron-donating) vs. ethoxy (larger, more lipophilic) groups influence solubility and membrane permeability. The ethoxy group in 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid may enhance bioavailability compared to methoxy analogs .
  • Biological Activity: Aminoalkyl substituents (e.g., 2-[(2-methylbenzyl)amino]) correlate with antidiabetic effects, likely due to interactions with insulin signaling pathways . In contrast, aryl groups (e.g., in febuxostat) enable xanthine oxidase inhibition via π-stacking interactions .

Biological Activity

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. The thiazole ring structure, characterized by the presence of nitrogen and sulfur, contributes to its reactivity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to multiple physiological effects:

  • Antimicrobial Activity : Thiazole derivatives have been noted for their effectiveness against a range of pathogens. They can inhibit bacterial growth by interfering with cellular processes such as protein synthesis and cell wall formation .
  • Antitumor Effects : Research indicates that compounds within the thiazole family exhibit cytotoxic effects on cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways .
  • Neuroprotective Properties : Some thiazole derivatives have been shown to act as modulators of AMPA receptors, which are critical in synaptic transmission and neuroprotection. This suggests potential applications in treating neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; inhibition of bacterial growth through various mechanisms .
AntitumorInduces cytotoxicity in various cancer cell lines; promotes apoptosis and inhibits proliferation .
NeuroprotectiveModulates AMPA receptors; potential applications in neurodegenerative disease treatment .
Anti-inflammatoryExhibits properties that can reduce inflammation through various biochemical pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against several bacterial strains. The results indicated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values ranged from 125 µg/mL to 250 µg/mL for sensitive strains .

Antitumor Properties

In vitro studies demonstrated that this compound exhibited potent cytotoxic effects on various cancer cell lines. For instance, a specific derivative showed cell viability rates dropping significantly below 20% at concentrations around 50 µM, indicating strong anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Neuroprotective Effects

Research investigating the impact of thiazole derivatives on AMPA receptors revealed that certain compounds could significantly modulate receptor activity. For instance, one derivative caused a notable decrease in receptor current amplitude and altered desensitization kinetics, suggesting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of thioamide precursors with α-haloketones or esters. For derivatives with methoxy and ethyl substituents, adapt protocols from structurally analogous thiazoles (e.g., refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and formyl precursors in acetic acid for 3–5 hours). Purification typically involves recrystallization from DMF/acetic acid mixtures .
  • Optimization : Adjust molar ratios (e.g., 1.1 equivalents of formyl components) and monitor reaction progress via TLC or HPLC. Substituent steric/electronic effects (e.g., methoxy vs. ethoxy) may require temperature modulation (e.g., 80–100°C reflux) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxy at C2, ethyl at C4).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C8_8H11_{11}NO3_3S, theoretical MW: 201.06 g/mol).
  • X-ray Crystallography : For structural confirmation, use SHELXL for refinement against single-crystal data .

Q. What safety precautions should be taken when handling this compound?

  • Guidelines : While specific safety data for this compound is limited, analogous thiazoles (e.g., 2-(4-methyl-1,3-thiazol-5-yl)acetic acid) recommend:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or application of this compound in corrosion inhibition?

  • Methodology :

DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Electrochemical Studies : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate corrosion inhibition efficiency on metals (e.g., mild steel in acidic media).

Adsorption Isotherms : Fit data to Langmuir or Temkin models to assess binding mechanisms.

  • Reference : Similar thiazole derivatives show inhibition efficiencies >80% at 1 mM concentrations, attributed to adsorption via heteroatoms (S, O) .

Q. What strategies are effective for incorporating this compound into bioactive molecules (e.g., kinase inhibitors)?

  • Approach :

  • Functionalization : Convert the carboxylic acid to amides or esters via coupling reagents (e.g., EDC/HOBt). For example, react with 4-(2-(1-pyrrolidinyl)ethoxy)aniline to mimic kinase inhibitor scaffolds .
  • SAR Studies : Modify the ethyl or methoxy groups to probe steric effects on target binding. Compare IC50_{50} values against kinases (e.g., GSK-3β, CDK1) using in vitro assays .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of thiazole derivatives?

  • Strategy :

Data Collection : Grow single crystals via slow evaporation (solvent: DMF/EtOH).

Refinement : Use SHELXL to model tautomers (e.g., thione vs. thiol forms). Validate via residual electron density maps.

Cross-Validation : Compare with spectroscopic data (e.g., 1H^1H NMR chemical shifts for NH protons).

  • Note : Tautomeric equilibria in solution (e.g., DMSO-d6_6) may differ from solid-state structures .

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